molecular formula C8H10N2O B13028942 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one

Cat. No.: B13028942
M. Wt: 150.18 g/mol
InChI Key: BVHJHISBGJVLBU-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methylpyridine with a suitable aldehyde or ketone, followed by cyclization using a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups, leading to a variety of derivatives with potentially enhanced biological activity.

Scientific Research Applications

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-pyrrolo[2,3-c]pyridine: Lacks the dihydro and ketone functionalities, resulting in different reactivity and biological activity.

    5,6-Dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one:

    2-Methyl-5,6-dihydro-1H-pyrrolo[3,4-c]pyridin-7(4H)-one: Different ring fusion pattern, leading to distinct chemical behavior and biological effects.

Uniqueness

2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential for diverse biological activities. Its structure allows for targeted modifications that can enhance its properties for specific applications, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H10N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h4,10H,2-3H2,1H3,(H,9,11)

InChI Key

BVHJHISBGJVLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)NCC2

Origin of Product

United States

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